molecular formula C9H18N2O3 B3116212 Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate CAS No. 214629-34-2

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate

Cat. No.: B3116212
CAS No.: 214629-34-2
M. Wt: 202.25 g/mol
InChI Key: QAZVTJCOYJOJGO-NKWVEPMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (3S,4R)-4-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems, which allow for precise control of reaction conditions and improved safety . This method also enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group is stable under basic and neutral conditions but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The cleavage mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and formation of a carbamic acid intermediate, which then decomposes to release carbon dioxide and the free amine .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZVTJCOYJOJGO-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A racemic mixture of trans-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate (3.36 g, 9.99 mmol) (Method 190) in MeOH (40 mL) was degassed, then 10 wt % Pd/C (3.19 g, 3.00 mmol) was added. The mixture was degassed, charged with H2, and stirred overnight. The mixture was filtered through a bed of Celite, washed with methanol, the filtrate was dried over anhydrous Na2SO4, filtered and conc. in vacuo to yield a white solid as racemic tert-butyl-4-hydroxypyrrolidin-3-ylcarbamate (2.020 g, 100%). 1 H NMR (400 MHz, MeOD) δ ppm 4.13 (dt, 1 H), 3.89-3.75 (m, 1 H), 3.35 (brs, 1 H), 3.14 (dd, 1 H), 2.93-2.73 (m, 2 H), 1.46 (s, 10 H); m/z 203.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.19 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate

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